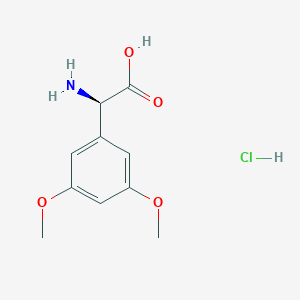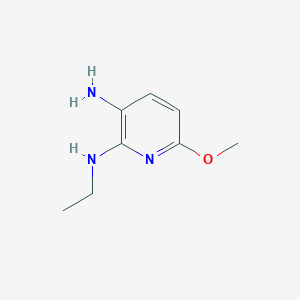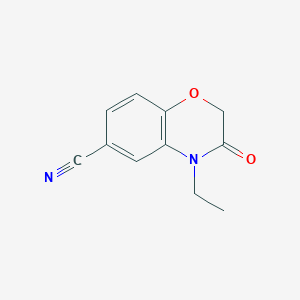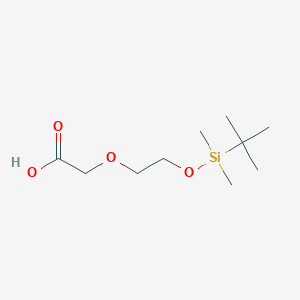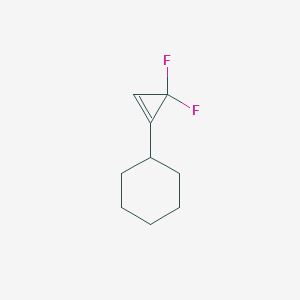
(1S,1'S,2R,2'R)-1,1'-Di-tert-butyl-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1H,1'H-2,2'-biphosphindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,1’S,2R,2’R)-1,1’-Di-tert-butyl-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1H,1’H-2,2’-biphosphindole is a chiral phosphine ligand known for its application in asymmetric catalysis. This compound is particularly notable for its role in facilitating enantioselective reactions, which are crucial in the synthesis of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,1’S,2R,2’R)-1,1’-Di-tert-butyl-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1H,1’H-2,2’-biphosphindole typically involves the following steps:
Formation of the Biphosphindole Core: The initial step involves the formation of the biphosphindole core through a cyclization reaction.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of rigorous purification techniques to ensure high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,1’S,2R,2’R)-1,1’-Di-tert-butyl-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1H,1’H-2,2’-biphosphindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can undergo substitution reactions where the tert-butyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of halides or other electrophiles under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,1’S,2R,2’R)-1,1’-Di-tert-butyl-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1H,1’H-2,2’-biphosphindole is widely used as a ligand in asymmetric catalysis. It is particularly effective in rhodium-catalyzed hydroacylation and conjugate addition reactions, where it helps achieve high enantioselectivity .
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of chiral drugs. Its ability to facilitate enantioselective reactions makes it valuable in the production of pharmaceuticals that require high enantiomeric purity.
Industry
In the industrial sector, (1S,1’S,2R,2’R)-1,1’-Di-tert-butyl-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1H,1’H-2,2’-biphosphindole is used in the manufacture of fine chemicals and agrochemicals. Its role in asymmetric catalysis helps improve the efficiency and selectivity of various industrial processes.
Mécanisme D'action
The mechanism by which (1S,1’S,2R,2’R)-1,1’-Di-tert-butyl-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1H,1’H-2,2’-biphosphindole exerts its effects involves its interaction with metal catalysts. The compound acts as a chiral ligand, coordinating with metal centers to form chiral complexes. These complexes then facilitate enantioselective reactions by providing a chiral environment that favors the formation of one enantiomer over the other.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
(S)-Tol-BINAP: A similar compound with a different substitution pattern on the biphosphine core.
®-Segphos: A chiral diphosphine ligand with a different backbone structure.
Uniqueness
(1S,1’S,2R,2’R)-1,1’-Di-tert-butyl-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1H,1’H-2,2’-biphosphindole is unique due to its high steric hindrance provided by the tert-butyl groups and the electron-donating effects of the methoxy groups. These features enhance its ability to achieve high enantioselectivity in catalytic reactions, making it a valuable ligand in asymmetric synthesis.
Propriétés
Formule moléculaire |
C26H36O2P2 |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
(1S,2R)-1-tert-butyl-2-[(1S,2R)-1-tert-butyl-7-methoxy-2,3-dihydrophosphindol-2-yl]-7-methoxy-2,3-dihydrophosphindole |
InChI |
InChI=1S/C26H36O2P2/c1-25(2,3)29-21(15-17-11-9-13-19(27-7)23(17)29)22-16-18-12-10-14-20(28-8)24(18)30(22)26(4,5)6/h9-14,21-22H,15-16H2,1-8H3/t21-,22-,29-,30-/m1/s1 |
Clé InChI |
FZMOEANNYICRBZ-IKTNGCAPSA-N |
SMILES isomérique |
CC(C)(C)[P@@]1[C@H](CC2=C1C(=CC=C2)OC)[C@H]3CC4=C([P@@]3C(C)(C)C)C(=CC=C4)OC |
SMILES canonique |
CC(C)(C)P1C(CC2=C1C(=CC=C2)OC)C3CC4=C(P3C(C)(C)C)C(=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate](/img/structure/B12848030.png)
![(3aR,4aR,8aR)-3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12848037.png)

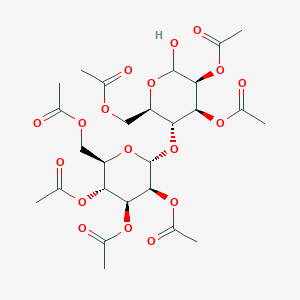
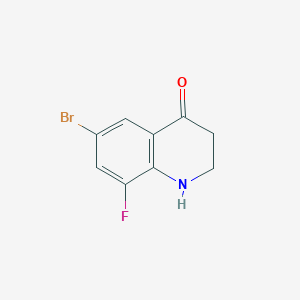
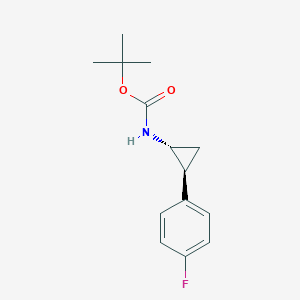
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazole](/img/structure/B12848064.png)
